
5-Methylmorpholin-3-one CAS number and
identifiers

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest
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An In-Depth Technical Guide to 5-Methylmorpholin-3-one for Advanced Research

Abstract
5-Methylmorpholin-3-one is a heterocyclic organic compound of significant interest to the

scientific community, particularly those in medicinal chemistry and drug development. As a

substituted morpholinone, it serves as a versatile chemical scaffold and building block for the

synthesis of more complex, biologically active molecules. This technical guide provides a

comprehensive overview of 5-Methylmorpholin-3-one, consolidating its chemical identifiers,

physicochemical properties, synthesis methodologies, and applications. It is designed for

researchers, scientists, and drug development professionals, offering field-proven insights into

its handling, analysis, and strategic use in synthetic chemistry.

Introduction: The Significance of the Morpholinone
Scaffold
The morpholine ring is a privileged structure in medicinal chemistry, found in numerous

approved drugs. Its inclusion in a molecule can favorably modulate physicochemical properties

such as solubility, pKa, and metabolic stability. The morpholin-3-one scaffold, a cyclic amide

derivative, retains these benefits while introducing a reactive carbonyl group, making it a

valuable intermediate for building diverse molecular architectures.[1] These structures are

foundational to the development of various active pharmaceutical ingredients (APIs), including

analgesics and anti-inflammatory agents.[1][2] 5-Methylmorpholin-3-one, with its specific
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methyl substitution, offers a unique starting point for creating novel compounds where the

stereochemistry and steric bulk at the C-5 position can be leveraged to fine-tune biological

activity and selectivity.[2][3]

Chemical Identification and Physicochemical
Properties
Accurate identification is paramount in research and development. 5-Methylmorpholin-3-one
and its stereoisomers are defined by several key identifiers. The most common, non-chiral or

racemic form is registered under CAS Number 65922-85-2.[4][5] However, specific

enantiomers, such as (5R)-5-methylmorpholin-3-one, are also commercially available and

may be critical for stereospecific synthesis.[6][7]

Table 1: Core Identifiers and Properties of 5-Methylmorpholin-3-one

Identifier Value Source(s)

Compound Name 5-Methylmorpholin-3-one [4]

Synonym
5-METHYL-MORPHOLIN-3-

ONE
[4]

CAS Number 65922-85-2 [4][5]

Molecular Formula C₅H₉NO₂ [4][7]

Molecular Weight 115.13 g/mol [4][7]

Chiral Analogue (5R)-5-methylmorpholin-3-one [6]

CAS (5R enantiomer) 119844-67-6 [6]

Synthesis and Mechanistic Rationale
The synthesis of morpholin-3-ones typically involves the cyclization of an appropriate N-

substituted amino alcohol derivative. A common and effective strategy is the intramolecular

condensation of a haloacetamide derived from an amino alcohol. For 5-Methylmorpholin-3-
one, a logical precursor would be 2-((2-hydroxypropyl)amino)ethanoic acid or a derivative

thereof.
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The causality behind this approach lies in a two-step sequence:

N-Alkylation: A primary amine (like 1-aminopropan-2-ol) is reacted with an ethyl haloacetate

(e.g., ethyl chloroacetate). This is a standard nucleophilic substitution reaction.

Intramolecular Cyclization/Lactamization: The resulting intermediate, an N-(2-

hydroxypropyl)aminoacetate, undergoes a base- or heat-promoted intramolecular amide

formation. The hydroxyl group's proximity to the ester allows for the formation of the stable

six-membered morpholinone ring.

This pathway is efficient and allows for the introduction of the C-5 methyl group from the readily

available 1-aminopropan-2-ol starting material.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1601248?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Starting Materials

Synthetic Process

1-Aminopropan-2-ol
(Precursor for C5-Methyl)

Step 1: N-Alkylation
(Nucleophilic Substitution)

Reaction

Ethyl Chloroacetate
(C2-Carbonyl source)

Reaction

Intermediate:
Ethyl 2-((2-hydroxypropyl)amino)acetate

Forms

Step 2: Intramolecular Cyclization
(Base-catalyzed Lactamization)

Undergoes

Final Product:
5-Methylmorpholin-3-one

Yields

Click to download full resolution via product page

Fig. 1: Generalized synthetic workflow for 5-Methylmorpholin-3-one.

Applications in Drug Discovery and Development
The true value of 5-Methylmorpholin-3-one is realized in its application as a versatile scaffold

for building libraries of drug candidates. The morpholinone core provides a stable, hydrophilic
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anchor, while the nitrogen and carbon atoms of the ring offer multiple points for chemical

modification.

Scaffold for Library Synthesis: The secondary amine within the ring can be functionalized

(e.g., through alkylation or acylation) to introduce diverse side chains that can interact with

biological targets.

Stereochemical Importance: The chiral center at C-5 allows for the synthesis of

enantiomerically pure compounds. This is critical in modern drug development, as different

enantiomers of a drug often have vastly different potencies and safety profiles.[3]

Analgesic and Opioid Research: Modifications of the related N-methylmorphinan-6-one

scaffold at the 5-position (with a methyl group) have been shown to produce potent opioid

analgesics with improved side-effect profiles compared to morphine.[2] This highlights the

strategic importance of substitution at the C-5 position in related heterocyclic systems.
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Fig. 2: Logical relationship of 5-Methylmorpholin-3-one as a scaffold in drug discovery.

Proposed Analytical Protocol: HPLC-UV Method
A robust and reliable analytical method is essential for quality control and reaction monitoring. A

High-Performance Liquid Chromatography (HPLC) method with UV detection is a standard and

appropriate choice for a compound like 5-Methylmorpholin-3-one, which contains a

chromophore (the amide carbonyl group).

Principle of the Method
This protocol is based on reverse-phase chromatography, where the compound is separated

on a nonpolar stationary phase with a polar mobile phase. The choice of a Phenyl-Hexyl
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column is strategic; it provides standard C18 hydrophobic retention while also offering

alternative selectivity (pi-pi interactions) from the phenyl group, which can be beneficial for

separating closely related analogues. UV detection is suitable due to the carbonyl group's

absorbance.[8]

Step-by-Step Experimental Protocol
Instrumentation and Materials:

HPLC system with a UV detector, autosampler, and column oven.

Reverse-phase column (e.g., Luna Phenyl-Hexyl, 5 µm, 250 x 4.6 mm).[8]

HPLC-grade acetonitrile and water.

Potassium phosphate monobasic (for buffer preparation).

Phosphoric acid (for pH adjustment).

Preparation of Solutions:

Mobile Phase A: 20 mM Potassium Phosphate Buffer. Dissolve the appropriate amount of

potassium phosphate monobasic in HPLC-grade water. Adjust pH to 3.0 with phosphoric

acid. Filter through a 0.45 µm filter.

Mobile Phase B: Acetonitrile.

Standard Solution: Accurately weigh ~10 mg of 5-Methylmorpholin-3-one reference

standard and dissolve in a 1:1 mixture of Mobile Phase A and B to make a 100 µg/mL

stock solution. Prepare working standards by serial dilution.

Sample Solution: Dissolve the sample to be analyzed in the mobile phase to an expected

concentration within the calibration range.

Chromatographic Conditions:

Mobile Phase Gradient: Start with 95% A / 5% B, hold for 2 minutes. Ramp to 50% A / 50%

B over 10 minutes. Hold for 3 minutes. Return to initial conditions and equilibrate for 5
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minutes. (Note: This is a starting point; gradient must be optimized for specific sample

matrices).

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Detection Wavelength: 210 nm.[8]

Injection Volume: 10 µL.

System Validation and Self-Validation:

Specificity: Inject a blank (mobile phase) to ensure no interfering peaks are present at the

analyte's retention time.

Linearity: Inject a series of at least five standard concentrations to generate a calibration

curve. A linear fit with R² > 0.995 is required.

Precision and Accuracy: Analyze replicate preparations of a known concentration

standard. The Relative Standard Deviation (RSD) should be <2% for precision, and the

mean recovery should be within 98-102% for accuracy.

Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 5-Methylmorpholin-3-one is not detailed in the

provided search results, a conservative approach based on related morpholine and

morpholinone compounds is mandatory for ensuring laboratory safety.[9][10][11]

Hazard Identification: Assumed to be harmful if swallowed and to cause skin and serious eye

irritation/damage.[10] Vapors may be irritating to the respiratory tract.

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[9]

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Change

gloves immediately if contaminated.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/16716770/
https://www.benchchem.com/product/b1601248?utm_src=pdf-body
https://nmu-mi.newlook.safecollegessds.com/document/repo/1a0db0e4-2dcf-439f-b807-5e138100a883
https://www.chemicalbook.com/msds/5-methyl-morpholin-3-one.pdf
https://assets.thermofisher.com/DirectWebViewer/private/document.aspx?prd=ALFAAA12158~~PDF~~MTR~~CGV4~~EN~~2025-09-13%2022:36:23~~4-Methylmorpholine~~
https://www.chemicalbook.com/msds/5-methyl-morpholin-3-one.pdf
https://nmu-mi.newlook.safecollegessds.com/document/repo/1a0db0e4-2dcf-439f-b807-5e138100a883
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1601248?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.

[11]

Handling: Avoid contact with skin, eyes, and clothing.[9] Avoid inhalation of vapor or mist.

Keep away from heat, sparks, and open flames, as related compounds can be flammable.

[11] Use non-sparking tools and take precautionary measures against static discharge.

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][11]

Keep away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion
5-Methylmorpholin-3-one is more than a simple chemical; it is an enabling tool for innovation

in pharmaceutical and chemical research. Its defined structure, coupled with the strategic

placement of the methyl group, provides a unique and valuable starting point for the synthesis

of novel compounds with tailored biological activities. By understanding its chemical properties,

synthetic routes, and analytical methodologies, and by adhering to strict safety protocols,

researchers can effectively leverage this compound to advance their discovery programs. This

guide serves as a foundational resource to support such endeavors, encouraging a

scientifically rigorous and safety-conscious approach to its use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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